molecular formula C13H12O2 B8033201 2-(2-methylphenoxy)phenol CAS No. 26321-31-3

2-(2-methylphenoxy)phenol

Cat. No.: B8033201
CAS No.: 26321-31-3
M. Wt: 200.23 g/mol
InChI Key: VBYGHXFBLOWOMS-UHFFFAOYSA-N
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Description

2-(2-Methylphenoxy)phenol is a phenolic compound featuring a phenol ring substituted with a 2-methylphenoxy group at the ortho position. Its molecular formula is C₁₃H₁₂O₂, and it is structurally characterized by a biphenyl ether backbone with a hydroxyl group on one aromatic ring and a methyl group on the adjacent phenoxy ring.

Properties

IUPAC Name

2-(2-methylphenoxy)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O2/c1-10-6-2-4-8-12(10)15-13-9-5-3-7-11(13)14/h2-9,14H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBYGHXFBLOWOMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OC2=CC=CC=C2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00431552
Record name Phenol, 2-(2-methylphenoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00431552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26321-31-3
Record name Phenol, 2-(2-methylphenoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00431552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(2-methylphenoxy)phenol can be synthesized through various methods. One common approach involves the nucleophilic aromatic substitution reaction. In this method, a suitable phenol derivative reacts with a halogenated aromatic compound under basic conditions. For example, the reaction can be performed using sodium hydride as a base and dimethylformamide (DMF) as a solvent, carried out under an argon atmosphere by heating the reaction mixture at 125°C for 24 hours .

Industrial Production Methods

Industrial production of phenol derivatives often involves large-scale chemical processes. The synthesis of phenol, 2-(2-methylphenoxy)- may utilize similar nucleophilic aromatic substitution reactions, but with optimized conditions for higher yield and efficiency. Industrial methods may also involve the use of catalysts and continuous flow reactors to enhance the reaction rate and product purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-methylphenoxy)phenol undergoes various chemical reactions, including:

    Oxidation: Phenols can be oxidized to quinones using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Quinones derived from phenols can be reduced back to phenols using reducing agents like sodium borohydride.

    Substitution: Phenols are highly reactive towards electrophilic aromatic substitution reactions due to the activating effect of the hydroxyl group. Common reactions include nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)

    Reduction: Sodium borohydride (NaBH₄)

    Substitution: Nitric acid (HNO₃), bromine (Br₂), sulfuric acid (H₂SO₄)

Major Products Formed

    Oxidation: Quinones

    Reduction: Hydroquinones

    Substitution: Nitro, halogenated, and sulfonated phenol derivatives

Scientific Research Applications

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their distinguishing features:

Compound Name Substituents/Modifications Molecular Formula Key Properties/Applications References
2-(2-Methylphenoxy)phenol Phenol + 2-methylphenoxy at ortho C₁₃H₁₂O₂ Enhanced lipophilicity; potential bioactive scaffold
o-Phenylphenol Biphenyl with hydroxyl at position 2 C₁₂H₁₀O Industrial disinfectant; crystalline solid
2-Nitrophenol Nitro group at position 2 C₆H₅NO₃ Strong acidity (pKa ~7.2); yellow crystals
490-M18 Hydroxyimino group + 2-methylphenoxy C₁₆H₁₅NO₄ Bioactive (methoxyimino)acetate derivative
3-[2-Methylphenoxy]propan-1,2-diol Glycerol backbone + 2-methylphenoxy C₁₀H₁₄O₃ Muscle relaxant (mephenesin analogue)
Key Observations:

In contrast, 2-nitrophenol () exhibits higher acidity (pKa ~7.2) due to electron-withdrawing nitro groups, reducing its lipid solubility .

Bioactivity and Structural Motifs: Compounds like 490-M18 () and 3-[2-methylphenoxy]propan-1,2-diol () highlight the importance of the 2-methylphenoxy moiety in conferring bioactivity. For example, mephenesin analogues with this group show enhanced potency as muscle relaxants . The hydroxyimino group in 490-M18 introduces additional hydrogen-bonding capacity, which may influence receptor binding compared to this compound .

Physicochemical Properties: o-Phenylphenol () lacks the methyl group, resulting in a lower molecular weight (C₁₂H₁₀O) and distinct crystalline morphology. Its industrial use as a disinfectant contrasts with the more specialized research applications of this compound . 2-Methylphenol () demonstrates reduced acidity (gas-phase ΔG acid ~345 kcal/mol) compared to 2-nitrophenol, suggesting that electron-donating methyl groups in this compound may moderate its reactivity .

Metabolic and Toxicological Considerations

  • Metabolism: Compounds with 2-methylphenoxy groups, such as this compound, are likely metabolized via hepatic cytochrome P450-mediated oxidation, similar to mephenesin derivatives .
  • The methyl substituent may reduce acute toxicity compared to nitro-substituted phenols (e.g., 2-nitrophenol), which are more reactive .

Biological Activity

2-(2-Methylphenoxy)phenol, also known as 5-Hexyl-2-(2-methylphenoxy)phenol, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

C15H16O2\text{C}_{15}\text{H}_{16}\text{O}_2

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Starting Materials : The synthesis begins with commercially available phenolic compounds.
  • Reactions : Common reactions include etherification and alkylation to introduce the methyl and hexyl groups.
  • Purification : The final product is purified through recrystallization or chromatography.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents .

Antioxidant Activity

The compound has also demonstrated antioxidant properties. In assays measuring radical scavenging activity, it showed a significant ability to neutralize free radicals, which is crucial for preventing oxidative stress-related diseases.

Anti-Tubercular Potential

A study highlighted its role as a potential inhibitor of enoyl-acyl carrier protein reductase in Mycobacterium tuberculosis, suggesting its application in anti-tubercular therapies .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in bacterial metabolism.
  • Membrane Disruption : The lipophilic nature allows it to integrate into microbial membranes, leading to disruption and cell death.
  • Radical Scavenging : Its phenolic structure contributes to its ability to donate electrons and neutralize free radicals.

Case Studies

  • Antimicrobial Efficacy : A controlled study evaluated the antimicrobial effects of this compound against clinical isolates of Staphylococcus aureus. Results indicated a dose-dependent inhibition of bacterial growth, supporting its use in topical antiseptics .
  • Oxidative Stress Research : A study assessed the antioxidant capacity of the compound in cellular models exposed to oxidative stress. The results showed a reduction in lipid peroxidation levels, suggesting protective effects against cellular damage .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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